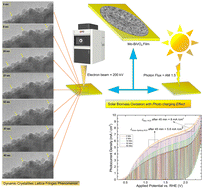Photoelectrochemical glycerol oxidation on Mo-BiVO4 photoanodes shows high photocharging current density and enhanced H2 evolution†
Energy Advances Pub Date: 2022-08-19 DOI: 10.1039/D2YA00077F
Abstract
Mo-doped BiVO4's lower efficiency can be attributed in part to exciton recombination losses. Recombination losses during photoelectrochemical water oxidation can be eliminated by using glycerol as a hole acceptor. This results in an enhanced photocurrent density. In this research, we present the synthesis of a Mo-doped BiVO4 photoelectrode with a greater photocurrent density than a traditional pristine photoanode system. Increased photon exposure duration in the presence of glycerol leads to 8 mA cm−2 increase in photocurrent density due to the creation of a capacitance layer and a decrease in charge transfer resistance on the photoelectrode in a neutral-phosphate buffer solution thus confirming the photo charging effect. Glycerol photooxidation improves the photoelectrode's rate of hydrogen evolution. Research into the effects of electrolyte and electrode potential on photoelectrodes has revealed that when the applied potential increases, the light absorbance behaviour changes following its absorption distribution over the applied potential. Under a transmission electron microscope (TEM), a unique dynamical crystal fringe pattern is found in the nanoparticles scratched from the photoelectrode.


Recommended Literature
- [1] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [2] Society of Public Analysts
- [3] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [4] New PCBM/carbon based electron transport layer for perovskite solar cells
- [5] Inside front cover
- [6] Excitation pathway and temperature dependent luminescence in color tunable Ba5Gd8Zn4O21:Eu3+ phosphors
- [7] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [8] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [9] A floating top-electrode electrowetting-on-dielectric system†
- [10] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†

Journal Name:Energy Advances
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 121080-96-4









